molecular formula C14H15N3O3S B5070086 4-({[(4-methylphenyl)amino]carbonyl}amino)benzenesulfonamide

4-({[(4-methylphenyl)amino]carbonyl}amino)benzenesulfonamide

Cat. No. B5070086
M. Wt: 305.35 g/mol
InChI Key: JUBRGJDKAYWLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-({[(4-methylphenyl)amino]carbonyl}amino)benzenesulfonamide” is a chemical compound with the linear formula C14H15N3O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H15N3O3S . Unfortunately, the detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.358 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information is not available in the search results.

properties

IUPAC Name

1-(4-methylphenyl)-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-10-2-4-11(5-3-10)16-14(18)17-12-6-8-13(9-7-12)21(15,19)20/h2-9H,1H3,(H2,15,19,20)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBRGJDKAYWLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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